molecular formula C14H19NO4S B2905033 (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid CAS No. 163705-28-0

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid

Cat. No.: B2905033
CAS No.: 163705-28-0
M. Wt: 297.37
InChI Key: IBEVTCWKECBMJF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid, also known as tert-butoxycarbonyl-(S)-phenyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in organic synthesis and peptide chemistry due to its protective group, the tert-butoxycarbonyl (Boc) group, which shields the amino group from unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid typically involves the protection of the amino group of (S)-phenyl-L-cysteine with a Boc group. This is achieved by reacting (S)-phenyl-L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The Boc group in (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid protects the amino group from unwanted reactions during synthesis. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules without interference from the amino group .

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-phenyl-L-alanine: Similar structure but with an alanine backbone instead of cysteine.

    Boc-(S)-phenyl-L-serine: Similar structure but with a serine backbone.

    Boc-(S)-phenyl-L-threonine: Similar structure but with a threonine backbone

Uniqueness

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid is unique due to the presence of the thiol group in cysteine, which allows for additional chemical modifications such as disulfide bond formation. This makes it particularly useful in the synthesis of peptides and proteins that require cysteine residues for structural or functional purposes .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEVTCWKECBMJF-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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